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Compound of Interest

Compound Name: 1-Methyl-1,4-cyclohexadiene

Cat. No.: B1585077

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-1,4-cyclohexadiene, a valuable intermediate in organic synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, offering insights into its molecular structure and fragmentation patterns. This
document is intended to serve as a practical reference for professionals in research and
development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The *H and 3C NMR data for 1-Methyl-1,4-cyclohexadiene are presented below.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 1-Methyl-1,4-cyclohexadiene provides information about the
chemical environment of the hydrogen atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for 1-Methyl-1,4-cyclohexadiene
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.68 m 2H H4, H5 (vinylic)
~5.45 m 1H H2 (vinylic)
~2.65 m 4H H3, H6 (allylic)
~1.65 S 3H -CHs (methyl)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency.

13C NMR Spectroscopic Data

The 13C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic

environments.

Table 2: 3C NMR Spectroscopic Data for 1-Methyl-1,4-cyclohexadiene

Chemical Shift (8) ppm Assighment

~134.0 C1 (quaternary vinylic)
~126.5 C4, C5 (vinylic)
~121.0 C2 (vinylic)

~30.0 C3, C6 (allylic)

~23.0 -CHs (methyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 1-Methyl-1,4-cyclohexadiene
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Vibrational Mode

Wavenumber (cm~12) Intensity .

Assignment
~3025 m =C-H stretch (vinylic)
~2920 S C-H stretch (aliphatic)
~1650 m C=C stretch
~1440 m CHz scissoring
~670 s =C-H bend (out-of-plane)

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The mass spectrum of 1-Methyl-1,4-

cyclohexadiene is characterized by a molecular ion peak and several fragment ions.

Table 4: Mass Spectrometry Data for 1-Methyl-1,4-cyclohexadiene

m/z Relative Intensity Proposed Fragment

94 100% [C7H10]* (Molecular lon)
79 ~80% [CeH7]* (Loss of CH3)

66 —40% [CsHe]* (Retro-Diels-Alder

fragmentation)

The fragmentation of 1-Methyl-1,4-cyclohexadiene is proposed to occur primarily through two

pathways: the loss of a methyl radical and a retro-Diels-Alder reaction. The retro-Diels-Alder

fragmentation is a characteristic reaction of cyclohexene derivatives in mass spectrometry.[1][2]

[3]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented. Specific parameters may need to be optimized based on the instrumentation
available.

NMR Spectroscopy

Sample Preparation:

e A solution of 1-Methyl-1,4-cyclohexadiene (5-10 mg for tH NMR, 20-50 mg for 13C NMR) is
prepared in a suitable deuterated solvent (e.g., CDCIs, ~0.6-0.7 mL) in a 5 mm NMR tube.

Instrumentation:
e Astandard NMR spectrometer (e.g., Varian A-60D or equivalent) is used.[4]

IH NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16

Relaxation Delay: 1-2 seconds

Spectral Width: 0-10 ppm

13C NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence with proton decoupling.

Number of Scans: 128-1024 (or more, depending on concentration)

Relaxation Delay: 2-5 seconds

Spectral Width: 0-150 ppm

FT-IR Spectroscopy

Sample Preparation:
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o Athin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).[4]
Alternatively, a drop of the liquid can be placed directly on an ATR crystal.

Instrumentation:

e A Fourier-Transform Infrared (FT-IR) spectrometer.
Acquisition Parameters:

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e The volatile liquid sample is typically introduced into the GC via direct injection or headspace
analysis.

Instrumentation:
e A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C

Oven Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Parameters:

 lonization Mode: Electron lonization (El) at 70 eV.
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e Mass Range: 35-300 amu.

e Scan Speed: 2-3 scans/second.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
Methyl-1,4-cyclohexadiene.
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Caption: Workflow for the spectroscopic analysis of 1-Methyl-1,4-cyclohexadiene.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the proposed major fragmentation pathways for 1-Methyl-1,4-
cyclohexadiene in mass spectrometry.
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Caption: Proposed fragmentation of 1-Methyl-1,4-cyclohexadiene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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